![molecular formula C24H42O4P- B14267578 [2-(Hexadecyloxy)phenyl]methyl methylphosphonate CAS No. 137393-19-2](/img/structure/B14267578.png)
[2-(Hexadecyloxy)phenyl]methyl methylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Hexadecyloxy)phenyl]methyl methylphosphonate is a chemical compound with a complex structure that includes a phenyl ring substituted with a hexadecyloxy group and a methylphosphonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Hexadecyloxy)phenyl]methyl methylphosphonate typically involves the reaction of a phenol derivative with a hexadecyl halide under basic conditions to form the hexadecyloxyphenyl intermediate. This intermediate is then reacted with methylphosphonic dichloride in the presence of a base to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the hexadecyloxyphenyl intermediate and its subsequent reaction with methylphosphonic dichloride. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Hexadecyloxy)phenyl]methyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate esters.
Reduction: Reduction reactions can yield phosphonic acids or other derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonate esters, phosphonic acids, and substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(Hexadecyloxy)phenyl]methyl methylphosphonate is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonate compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including its use as an enzyme inhibitor or a drug delivery agent.
Industry
In industry, this compound is used in the formulation of specialty chemicals, such as surfactants and lubricants. Its unique chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of [2-(Hexadecyloxy)phenyl]methyl methylphosphonate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include inhibition of enzyme catalysis and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(Octadecyloxy)phenyl]methyl methylphosphonate
- [2-(Dodecyloxy)phenyl]methyl methylphosphonate
- [2-(Hexadecyloxy)phenyl]ethyl methylphosphonate
Uniqueness
[2-(Hexadecyloxy)phenyl]methyl methylphosphonate is unique due to its specific substitution pattern on the phenyl ring and the presence of both hexadecyloxy and methylphosphonate groups. This combination imparts distinct chemical properties, such as solubility and reactivity, which differentiate it from similar compounds.
Propriétés
Numéro CAS |
137393-19-2 |
|---|---|
Formule moléculaire |
C24H42O4P- |
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
(2-hexadecoxyphenyl)methoxy-methylphosphinate |
InChI |
InChI=1S/C24H43O4P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-27-24-20-17-16-19-23(24)22-28-29(2,25)26/h16-17,19-20H,3-15,18,21-22H2,1-2H3,(H,25,26)/p-1 |
Clé InChI |
PTBJKELHQVQIGC-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=CC=CC=C1COP(=O)(C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


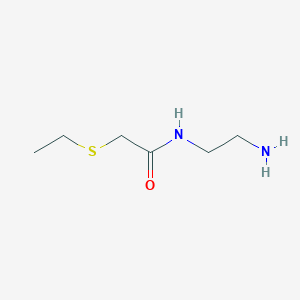

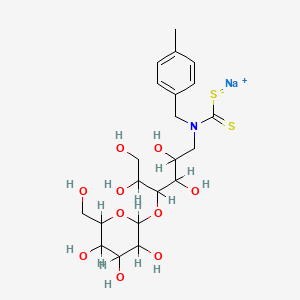

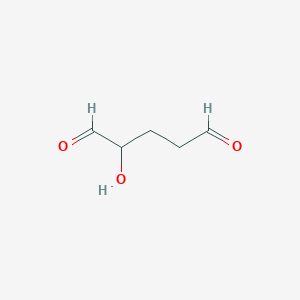
![1-Butanol, 3-methyl-2-[[(1S)-1-phenyl-3-butenyl]amino]-, (2S)-](/img/structure/B14267540.png)
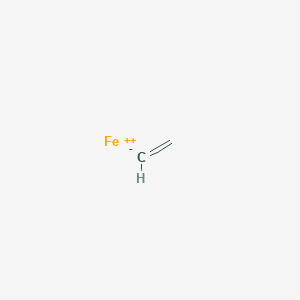
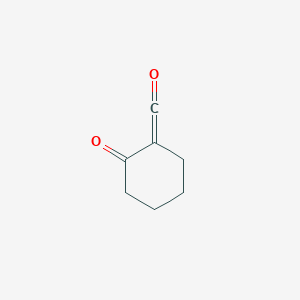
![N-methyl-N-[[nitro(propyl)amino]methyl]nitramide](/img/structure/B14267570.png)

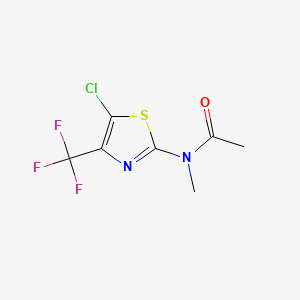
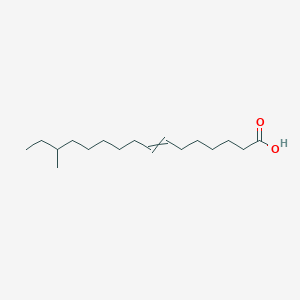
![tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14267593.png)
![Dibutyl[(4-nitrophenyl)methyl]tellanium bromide](/img/structure/B14267594.png)
